Ethylene dimethanesulfonate (EDS) is a highly reactive, bifunctional methanesulfonate ester of ethylene glycol (CAS 52410-74-9). In chemical and pharmaceutical manufacturing, it serves as an ultra-short, PEG-based (PEG1) PROTAC linker and a potent bifunctional alkylating crosslinker used in polymer hydrogels and battery electrolytes. In biological research, EDS is uniquely procured as a highly specific Leydig cell toxicant. Unlike broad-spectrum chemotherapeutics or surgical castration, EDS provides a precise chemical ablation model for studying testosterone depletion and endocrine regeneration. Its dual utility—as a structurally minimal crosslinker in synthesis and a highly targeted in vivo probe—makes it an irreplaceable reagent in both medicinal chemistry and reproductive toxicology [1].
Attempting to substitute Ethylene dimethanesulfonate (EDS) with structurally similar alkylating agents results in catastrophic failure across its primary applications. In biological models, replacing EDS with its close analog busulfan (1,4-butanediol dimethanesulfonate) shifts the toxicity profile entirely; busulfan targets germ cells while leaving Leydig cells intact, completely ruining endocrine ablation studies [1]. Similarly, substitution with monofunctional agents like ethyl methanesulfonate (EMS) abolishes both crosslinking capability in polymer synthesis and Leydig cell toxicity in vivo. In PROTAC development, replacing EDS with longer PEG-mesylates (e.g., diethylene glycol dimethanesulfonate) alters the topological distance between the target protein and E3 ligase, which can abolish target degradation efficacy due to improper ternary complex formation [2].
EDS is uniquely capable of isolating Leydig cell function without surgical intervention. In adult rat models, a single intraperitoneal injection of EDS (75-100 mg/kg) selectively ablates >95% of Leydig cells within 3 to 4 days, reducing serum testosterone to castrate levels. In stark contrast, the structurally related comparator busulfan specifically targets and depletes germ cells while leaving the Leydig cell population functionally and morphologically intact [1].
| Evidence Dimension | Cellular target and testosterone depletion |
| Target Compound Data | >95% Leydig cell ablation; castrate testosterone levels at 4 days |
| Comparator Or Baseline | Busulfan: Germ cell depletion; Leydig cells intact |
| Quantified Difference | Complete shift in cellular target specificity based on carbon chain length |
| Conditions | Adult rat in vivo model, single IP injection (75-100 mg/kg) |
Procurement of EDS is mandatory for researchers requiring a specific Leydig cell regeneration or testosterone-depletion model, as busulfan cannot replicate this endocrine effect.
The bifunctional nature of EDS is strictly required for its role as a crosslinker. Because it possesses two methanesulfonate leaving groups separated by a rigid two-carbon spacer, EDS effectively crosslinks polymers and biomolecules. Monofunctional comparators like ethyl methanesulfonate (EMS) can only alkylate single sites, terminating the reaction without forming a bridge. This structural difference also translates to biology: while EDS causes complete Leydig cell destruction, equivalent or higher doses of EMS show zero effect on Leydig cells in mature rats .
| Evidence Dimension | Crosslinking capability and biological activity |
| Target Compound Data | Bifunctional crosslinking; complete Leydig cell toxicity |
| Comparator Or Baseline | Ethyl methanesulfonate (EMS): Monofunctional alkylation; 0% Leydig cell toxicity |
| Quantified Difference | 100% loss of crosslinking and specific cellular toxicity when substituting with a monofunctional analog |
| Conditions | Chemical synthesis and mature rat in vivo assays |
Buyers formulating hydrogels, PROTACs, or specific biological assays must procure the bifunctional EDS, as monofunctional analogs are chemically incapable of bridging targets.
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length is a critical variable governing ternary complex formation. EDS acts as the shortest possible PEG-based dimethanesulfonate linker (PEG1 equivalent, 2-carbon spacer). When compared to longer analogs like diethylene glycol dimethanesulfonate (PEG2) or undecaethylene glycol dimethanesulfonate (PEG11), EDS provides a highly constrained topological distance. For target proteins that require tight proximity to the E3 ligase for efficient ubiquitination, substituting EDS with longer PEG-mesylates increases the spacer length by >3 Angstroms per ethylene oxide unit, which can reduce degradation efficiency (DC50) from nanomolar ranges to complete inactivity [1].
| Evidence Dimension | Linker spacer length and ternary complex constraint |
| Target Compound Data | 2-carbon minimal spacer (highly constrained) |
| Comparator Or Baseline | Diethylene glycol dimethanesulfonate (longer, flexible spacer) |
| Quantified Difference | >3 Angstrom reduction in spacer length compared to the next shortest PEG analog |
| Conditions | PROTAC linker precursor selection for targeted protein degradation |
Medicinal chemists must select EDS when empirical data dictates that an ultra-short, rigid linker is required to achieve a functional PROTAC ternary complex.
EDS is the gold-standard chemical procured for establishing Leydig cell ablation models. Because it specifically destroys adult Leydig cells without initially harming the seminiferous epithelium or requiring surgical castration, it allows researchers to study stem Leydig cell proliferation, differentiation, and the precise mechanisms of testosterone recovery over a 30- to 45-day regeneration period [1].
In targeted protein degradation workflows, EDS is utilized as a foundational PEG1-mesylate building block. It is specifically chosen when synthesizing PROTACs that require the target-binding ligand and the E3 ligase ligand to be held in extremely close proximity, a spatial requirement where longer PEG chains would fail to induce proper ubiquitination [2].
Industrial and materials science buyers procure EDS as a mild, non-volatile bifunctional alkylating agent. It is used to form covalently crosslinked hydrogels with enhanced mechanical stability, and as a specialized additive in high-energy battery electrolytes where its specific reactivity profile improves system performance [3].